molecular formula C16H24O6 B1666789 Benzyl-PEG4-acid CAS No. 127457-64-1

Benzyl-PEG4-acid

Cat. No. B1666789
M. Wt: 312.36 g/mol
InChI Key: FGLPTVPWFDQWFM-UHFFFAOYSA-N
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Description

Benzyl-PEG4-acid is a compound with the molecular formula C16H24O6 . It is a PEG linker containing a benzyl protecting group and a carboxylic acid group . The benzyl group is an alcohol protecting group and can be removed via hydrogenolysis . The carboxylic acid group can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .


Molecular Structure Analysis

The molecular structure of Benzyl-PEG4-acid consists of a benzyl group, a PEG4 chain, and a carboxylic acid group . The InChI string for Benzyl-PEG4-acid is InChI=1S/C16H24O6/c17-16(18)6-7-19-8-9-20-10-11-21-12-13-22-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,17,18) .


Physical And Chemical Properties Analysis

Benzyl-PEG4-acid has a molecular weight of 312.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 14 . The exact mass of Benzyl-PEG4-acid is 312.15728848 g/mol .

Scientific Research Applications

Drug Delivery Systems

  • Nanocontainer for Drug Delivery : PEG-modified dendrimers with hydrophobic amino acid layers, including γ-benzyl-l-glutamate, have been designed for drug delivery. These dendrimers show enhanced ability to retain guest molecules, making them useful for targeted drug delivery (Kono et al., 2008).
  • Poly(ethylene glycol) Prodrugs : PEG conjugation has been used to enhance solubility and extend the plasma circulating half-lives of drugs. The introduction of benzyl components in PEG prodrugs has been shown to improve their performance (Greenwald et al., 1999).

Catalysis

  • Catalytic Oxidation in Sustainable Media : Benzyl-PEG compounds have been used in the catalysis of the oxidation of secondary benzyl alcohols. This process is notable for its sustainability and efficiency in recyclable media (Urgoitia et al., 2011).

Polymer Science

  • Polymeric Phase Transfer Catalyst : A PEG-based magnetic dicationic ionic liquid has been developed for the synthesis of benzyl derivatives. This method provides a novel approach for conducting reactions in water, offering high yields without the need for further purification (Godajdar & Ansari, 2015).
  • Micellar Architecture : PEG-block-poly(partially benzyl-esterified aspartic acid) has been analyzed for its potential as a drug carrier. The study focused on understanding the structural parameters like aggregation number and core radius, which are crucial for their application in drug delivery systems (Sanada et al., 2012).
  • Prevention of Protein Aggregation : PEGylation, involving the attachment of PEG to proteins, has been studied as a method to prevent aggregation induced by benzyl alcohol in protein formulations (Rodríguez-Martínez et al., 2011).

properties

IUPAC Name

3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O6/c17-16(18)6-7-19-8-9-20-10-11-21-12-13-22-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLPTVPWFDQWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246087
Record name 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-PEG4-acid

CAS RN

127457-64-1
Record name 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127457-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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